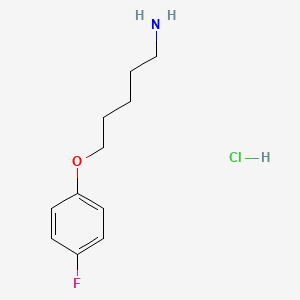

5-(4-Fluorophenoxy)pentan-1-amine hydrochloride

Description

Overview of 5-(4-Fluorophenoxy)pentan-1-amine Hydrochloride

5-(4-Fluorophenoxy)pentan-1-amine hydrochloride is a synthetic organic compound characterized by its distinctive molecular structure that incorporates a fluorinated aromatic ring system connected through an ether linkage to a pentyl chain bearing a terminal primary amine group. The compound exists in its hydrochloride salt form, which enhances its stability and solubility characteristics for research applications. The molecular formula of the free base form is C₁₁H₁₆FNO, with a corresponding molecular weight of 197.25 grams per mole.

The compound is registered under multiple Chemical Abstracts Service numbers, with the free base form documented as 1226156-81-5 and the hydrochloride salt form assigned the identifier 1881321-37-4. This dual registration system reflects the importance of distinguishing between the different ionic forms of the compound, as each form may exhibit distinct physicochemical properties relevant to research applications. The structural designation follows International Union of Pure and Applied Chemistry nomenclature conventions, systematically describing the compound as 5-(4-fluorophenoxy)pentan-1-amine, which precisely indicates the substitution pattern and functional group positioning.

The compound's three-dimensional molecular architecture has been computationally analyzed and deposited in the PubChem database, providing researchers with access to conformational information that can be utilized for molecular modeling studies. This structural data encompasses both two-dimensional chemical structure depictions and three-dimensional conformer models, enabling comprehensive computational chemistry investigations. The availability of multiple conformational states provides valuable insights into the compound's potential binding modes and molecular interactions with biological targets.

Historical Context and Research Significance

The development and characterization of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride emerged from broader research initiatives focused on exploring fluorinated aromatic compounds as potential modulators of G protein-coupled receptors, particularly the orphan receptor GPR88. Historical research efforts have demonstrated that compounds containing fluorinated phenoxy moieties exhibit enhanced binding affinities and improved pharmacokinetic properties compared to their non-fluorinated analogs, establishing a foundation for the systematic investigation of this compound class.

The research significance of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride is closely tied to the growing understanding of GPR88 as a neurotherapeutic target with substantial implications for treating various neurological and psychiatric conditions. GPR88 represents a brain-specific orphan G protein-coupled receptor with particularly robust expression in the striatum, where it regulates diverse brain and behavioral functions including cognition, mood, movement control, and reward learning mechanisms. The identification of GPR88 as a potential therapeutic target has spurred intensive research efforts to develop selective modulators that can provide insights into the receptor's physiological roles and therapeutic potential.

Scientific investigations have revealed that GPR88 couples to Gαi/o G proteins, enabling the receptor to inhibit adenylyl cyclase and reduce cyclic adenosine monophosphate production and signaling. This molecular signaling pathway has been characterized through studies utilizing small molecule agonists, establishing the mechanistic foundation for understanding how compounds like 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride may interact with this important neurological target. The compound's structural features align with established structure-activity relationship patterns observed in other GPR88 modulators, suggesting potential utility in advancing our understanding of receptor-ligand interactions.

The historical development of synthetic methodologies for creating fluorinated phenoxy compounds has been substantially advanced through transition-metal catalyzed approaches to alkylamine synthesis. These synthetic strategies have enabled researchers to access diverse structural analogs and investigate systematic modifications to optimize biological activity and selectivity profiles. The evolution of these synthetic methodologies has directly contributed to the availability of compounds like 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride for academic research purposes.

Objectives of Academic Study

The primary academic objectives surrounding the study of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride encompass multiple interdisciplinary research domains that collectively contribute to advancing our understanding of fluorinated organic compounds and their potential applications in neuroscience research. These objectives are structured to address fundamental questions regarding structure-activity relationships, receptor selectivity, and mechanistic insights that can inform future drug discovery efforts targeting GPR88 and related neurological pathways.

A central objective involves characterizing the compound's binding interactions with GPR88 and related G protein-coupled receptors to establish detailed structure-activity relationships that can guide rational drug design efforts. This research focus requires comprehensive binding affinity studies, functional assays measuring receptor activation or inhibition, and computational modeling investigations to understand the molecular basis of receptor recognition. The fluorine substitution pattern on the phenoxy ring represents a particular area of interest, as fluorine atoms can significantly influence binding affinity, selectivity, and metabolic stability compared to hydrogen or other substituents.

Another significant academic objective centers on investigating the compound's potential as a chemical probe for studying GPR88 function in various neurological contexts. GPR88 knockout studies have demonstrated that the receptor plays crucial roles in modulating glutamatergic excitation and GABAergic inhibition in striatal medium spiny neurons, suggesting that selective modulators could provide valuable tools for dissecting these complex neurological pathways. The development of high-quality chemical probes is essential for advancing our understanding of GPR88's physiological roles and therapeutic potential in conditions such as Parkinson's disease, Huntington's disease, and various neuropsychiatric disorders.

Synthetic methodology development represents an additional academic objective, focusing on optimizing preparation routes for 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride and related analogs to support structure-activity relationship studies. These efforts involve exploring various synthetic approaches, including transition-metal catalyzed coupling reactions, nucleophilic substitution strategies, and protecting group methodologies to enable efficient access to diverse structural variants. The development of scalable and efficient synthetic routes is crucial for supporting comprehensive biological evaluation programs and enabling the preparation of sufficient quantities for detailed pharmacological studies.

Table 1: Key Research Objectives and Methodological Approaches

| Research Objective | Methodological Approach | Expected Outcomes |

|---|---|---|

| Structure-Activity Relationship Characterization | Binding affinity assays, functional receptor studies | Detailed understanding of molecular recognition patterns |

| Chemical Probe Development | Selectivity profiling, cellular assays | Validated tools for GPR88 functional studies |

| Synthetic Methodology Optimization | Route development, yield optimization | Efficient access to structural analogs |

| Mechanistic Investigation | Computational modeling, mutagenesis studies | Insights into receptor activation mechanisms |

Properties

IUPAC Name |

5-(4-fluorophenoxy)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO.ClH/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOBAPXJFXTDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Fluorophenoxy)pentan-1-amine hydrochloride (CAS No. 1864064-18-5) is a compound that has garnered attention for its potential pharmacological properties, particularly as a dopamine and norepinephrine reuptake inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

The primary mechanism of action for 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride involves the inhibition of the reuptake of dopamine and norepinephrine in the central nervous system. This action leads to increased availability of these neurotransmitters, which is associated with enhanced alertness, focus, and attention. The pharmacological profile suggests potential applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, although clinical data remains sparse due to its unapproved status for human use.

Structure-Activity Relationship (SAR)

The structural characteristics of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride contribute significantly to its biological activity. The presence of the fluorinated phenoxy group appears to enhance its potency compared to other similar compounds. The following table summarizes key structural analogs and their respective molecular weights:

| Compound Name | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride | C12H16ClFNO | 233.71 g/mol | Unique fluorinated structure; primary focus on dopaminergic activity |

| 4-(2-Fluorophenoxy)butan-1-amine hydrochloride | C11H14ClFNO | 219.68 g/mol | Shorter carbon chain; different fluorophenyl substitution |

| 5-(3-Fluorophenoxy)pentan-1-amine hydrochloride | C12H16ClFNO | 233.71 g/mol | Different position of fluorine substitution on phenyl ring |

| Methylphenidate | C14H19NO2 | 233.31 g/mol | Contains an ester functional group; more established pharmacology |

The unique fluorinated structure may confer distinct pharmacological properties, positioning it uniquely among psychostimulants.

Preclinical Studies

Preclinical studies indicate that 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride exhibits pharmacological effects akin to those of methylphenidate, a well-known stimulant medication. These studies have primarily focused on its effects in animal models, assessing parameters such as locomotor activity and cognitive performance. The compound's ability to enhance dopaminergic signaling suggests it could be effective in managing symptoms associated with ADHD.

Anticancer Activity

In addition to its neuropharmacological potential, preliminary investigations into the anticancer properties of this compound have been conducted. It was tested against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). Results indicated non-toxicity at higher concentrations while maintaining efficacy against certain cancer cells, suggesting a favorable safety profile.

Case Studies

While comprehensive clinical trials are lacking due to the compound's unapproved status, several case studies have explored its effects in laboratory settings:

- Cognitive Enhancement : In rodent models, administration of the compound resulted in improved performance on tasks measuring attention and memory compared to control groups.

- Cancer Cell Line Response : In vitro studies demonstrated that treatment with 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride led to a reduction in cell viability in certain cancer cell lines, indicating potential therapeutic applications beyond neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

Key Observations:

- Functional Groups: The oxadiazole derivatives (308.45 g/mol and 259.52 g/mol) introduce heterocyclic rings, which may enhance binding affinity in drug discovery . The furan-based compound (229.73 g/mol) replaces the phenoxy group with a methyl-furan, altering electronic properties .

Preparation Methods

Nucleophilic Substitution Approach

The most direct and commonly employed synthetic route to 5-(4-fluorophenoxy)pentan-1-amine hydrochloride involves nucleophilic substitution reactions between 4-fluorophenol derivatives and a suitable pentan-1-amine precursor.

Step 1: Preparation of 5-Halopentan-1-amine Intermediate

Typically, 5-bromopentan-1-amine or 5-chloropentan-1-amine is synthesized or procured as the alkyl halide intermediate. This compound features a leaving group (Br or Cl) at the terminal carbon of the pentane chain, facilitating nucleophilic attack.Step 2: Ether Formation via Nucleophilic Substitution

The 4-fluorophenol acts as the nucleophile, attacking the electrophilic carbon attached to the halogen in 5-halopentan-1-amine. This reaction is generally conducted under basic conditions to deprotonate the phenol, increasing its nucleophilicity. Common bases include sodium hydroxide or potassium carbonate. The reaction proceeds via an SN2 mechanism, yielding 5-(4-fluorophenoxy)pentan-1-amine.Step 3: Conversion to Hydrochloride Salt

The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.Purification

The crude product is purified by recrystallization or chromatographic techniques to achieve the desired purity.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 5-bromopentan-1-amine | Halide intermediate preparation | Commercially available or synthesized |

| 2 | 4-fluorophenol, NaOH or K2CO3, solvent (e.g., DMF, DMSO) | Nucleophilic substitution (SN2) | Base deprotonates phenol; solvent choice affects yield |

| 3 | HCl (aqueous) | Formation of hydrochloride salt | Improves stability and handling |

| 4 | Recrystallization or chromatography | Purification | Ensures high purity for applications |

Alternative Synthetic Strategies

While the above method is the most straightforward, alternative routes may involve:

Thioether Intermediate Route:

In some related compounds such as 5-((4-fluorophenyl)thio)pentan-1-amine hydrochloride, synthesis involves reacting 4-fluorothiophenol with 5-bromopentan-1-amine under basic conditions. Although this is a sulfur analog, the methodology informs ether synthesis by analogy, emphasizing the importance of base and solvent choice for nucleophilic substitution reactions.Enzymatic or Biocatalytic Processes:

Although no direct enzymatic preparation methods for 5-(4-fluorophenoxy)pentan-1-amine hydrochloride are reported, enzymatic reduction and resolution processes have been documented for structurally related fluorophenyl pentane derivatives, such as intermediates in ezetimibe synthesis. These processes use ketoreductase or lipase enzymes to achieve stereoselective transformations, which could be adapted for chiral amine derivatives if needed.

Reaction Conditions and Optimization

- Bases: Sodium hydroxide and potassium carbonate are preferred for their ability to effectively deprotonate phenols without causing side reactions.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution by stabilizing ions and enhancing reaction rates.

- Temperature: Reaction temperatures typically range from ambient to moderately elevated (25–80°C), balancing reaction kinetics and minimizing decomposition.

- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic purification ensures removal of unreacted starting materials and by-products.

Chemical Reaction Analysis

The key reaction is an SN2 nucleophilic substitution where the phenolate ion attacks the alkyl halide carbon:

$$

\text{4-Fluorophenol} + \text{5-bromopentan-1-amine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{5-(4-Fluorophenoxy)pentan-1-amine} + \text{Br}^-

$$

The resulting amine is then protonated by HCl to form the hydrochloride salt.

Side Reactions and Considerations

- Elimination reactions can compete if reaction conditions are too harsh, leading to alkene by-products.

- Over-alkylation of the amine group can occur if excess alkyl halide is present.

- Hydrolysis of the alkyl halide in aqueous conditions can reduce yield.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 4-fluorophenol, 5-bromopentan-1-amine, NaOH/K2CO3 | DMF or DMSO, 25–80°C | Straightforward, high yield | Requires careful control to avoid elimination |

| Thioether analog synthesis | 4-fluorothiophenol, 5-bromopentan-1-amine, base | Similar to above | Informative for related compounds | Not direct for ether compound |

| Enzymatic reduction (related compounds) | Ketoreductase, lipase enzymes | Mild, aqueous, stereoselective | Eco-friendly, stereospecific | Not directly applied to this compound |

Research Findings and Industrial Considerations

- The nucleophilic substitution method is well-established and scalable for industrial production, with optimization focused on maximizing yield and purity while minimizing environmental impact.

- Use of continuous flow reactors and automated synthesis platforms can improve reaction control and throughput.

- The hydrochloride salt form enhances compound stability and facilitates downstream pharmaceutical formulation.

- Although enzymatic methods have been successfully applied to related fluorophenyl pentane derivatives, their adaptation to 5-(4-fluorophenoxy)pentan-1-amine hydrochloride remains an area for potential development, offering greener and more selective synthesis routes.

Q & A

Q. What comparative insights exist between fluorophenoxy analogs and non-fluorinated counterparts?

- Methodological Answer :

- Biological activity : Fluorinated analogs often show enhanced metabolic stability and receptor affinity due to reduced CYP450-mediated oxidation.

- Synthetic challenges : Fluorine’s electronegativity necessitates careful optimization of coupling reactions to avoid dehalogenation .

Key Data and Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.